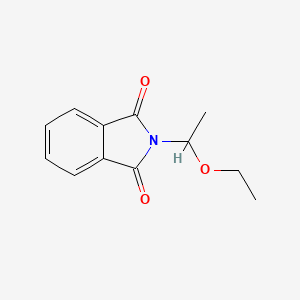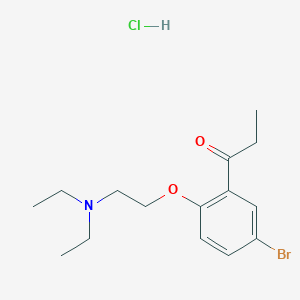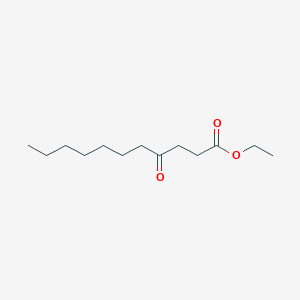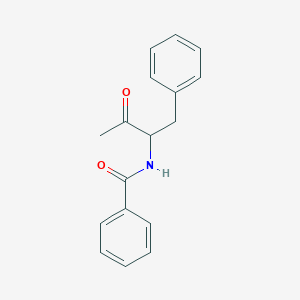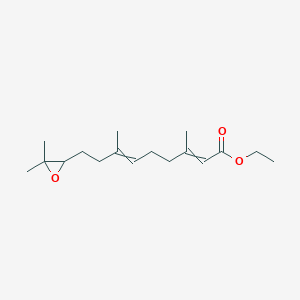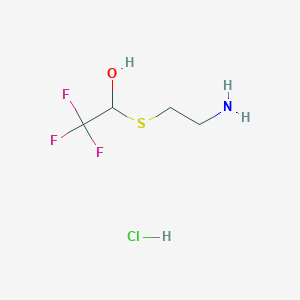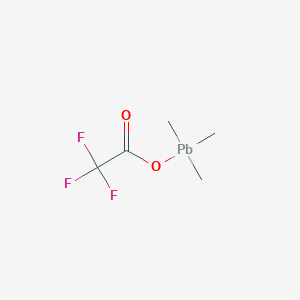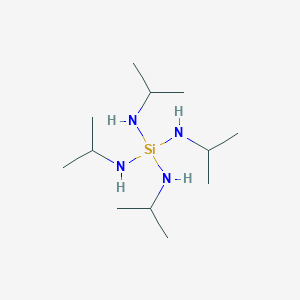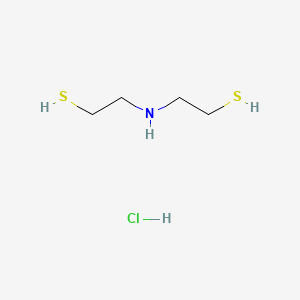
Bis(2-mercaptoethyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-mercaptoethyl)amine hydrochloride is a chemical compound with the molecular formula C4H12ClNS2. It is a derivative of bis(2-mercaptoethyl)amine, where the amine group is protonated and paired with a chloride ion. This compound is known for its thiol groups, which make it highly reactive and useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-mercaptoethyl)amine hydrochloride typically involves the reaction of 2-mercaptoethanol with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the thiol groups. The product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-mercaptoethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to regenerate the thiol groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reactions often occur in the presence of alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of disulfides.
Reduction: Regeneration of the free thiol groups.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
Bis(2-mercaptoethyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of protein structure and function, particularly in the formation and reduction of disulfide bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of bis(2-mercaptoethyl)amine hydrochloride is primarily based on its thiol groups. These groups can form disulfide bonds with other thiol-containing molecules, which is crucial in protein folding and stability. The compound can also act as a reducing agent, breaking disulfide bonds and altering the structure and function of proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: Another compound with similar structural features but different reactivity due to the presence of chloro groups instead of thiol groups.
2-Mercaptoethylamine hydrochloride: A simpler compound with only one thiol group, used in similar applications but with different reactivity and properties.
Uniqueness
Bis(2-mercaptoethyl)amine hydrochloride is unique due to its dual thiol groups, which provide it with distinct reactivity and versatility in various chemical and biological processes. This makes it particularly valuable in research and industrial applications where multiple thiol interactions are required.
Propriétés
Numéro CAS |
23353-12-0 |
|---|---|
Formule moléculaire |
C4H12ClNS2 |
Poids moléculaire |
173.7 g/mol |
Nom IUPAC |
2-(2-sulfanylethylamino)ethanethiol;hydrochloride |
InChI |
InChI=1S/C4H11NS2.ClH/c6-3-1-5-2-4-7;/h5-7H,1-4H2;1H |
Clé InChI |
ZNGVFNBLYGBYLH-UHFFFAOYSA-N |
SMILES canonique |
C(CS)NCCS.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




